Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is an organic compound with the molecular formula C11H17NO4. It is a derivative of pent-4-ynoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate typically involves the following steps:
Formation of the Alkyne Intermediate: The starting material, 4-pentynoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amination: The acid chloride is then reacted with tert-butyl carbamate (Boc-NH2) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amide.
Esterification: Finally, the carboxyl group is esterified with methanol in the presence of a catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution.
Reduction: H2 gas with Pd/C catalyst.
Substitution: TFA in dichloromethane (DCM).
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Free amine derivatives.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The alkyne group can undergo cycloaddition reactions, forming heterocyclic compounds that are of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a phenyl group and a hydroxyl group.
Methyl 2-((tert-butoxycarbonyl)amino)-4-pentenoate: Similar but contains an alkene instead of an alkyne.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is unique due to its alkyne functionality, which allows for a broader range of chemical transformations compared to its alkene and phenyl counterparts .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMUXIIQQHTMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441441 | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173306-82-6 | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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